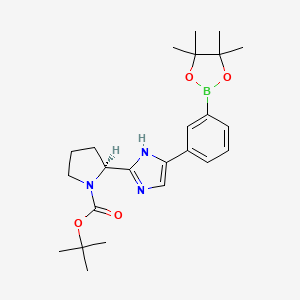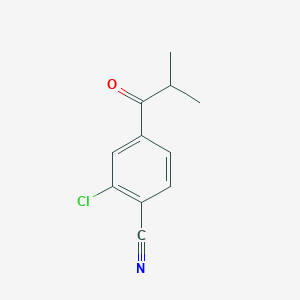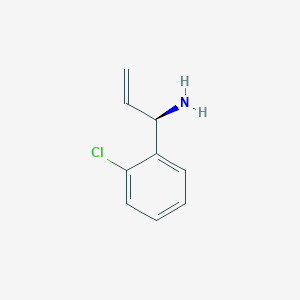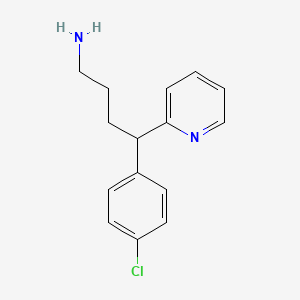
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is an organic compound that features a chlorophenyl group and a pyridinyl group attached to a butan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-pyridinecarboxaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Condensation: Utilizing large reactors for the condensation reaction.
Efficient Reduction: Employing continuous flow reactors for the reduction step to enhance efficiency and yield.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to modify the aromatic rings.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biology: Used in studies to understand its interaction with biological macromolecules.
Materials Science: Explored for its potential use in the development of novel materials with specific electronic properties.
Industry: Utilized as an intermediate in the synthesis of more complex organic compounds.
作用机制
The mechanism by which 4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine exerts its effects involves:
Molecular Targets: It may interact with specific receptors or enzymes in biological systems.
Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-4-(pyridin-3-yl)butan-1-amine: Similar structure but with the pyridinyl group at a different position.
4-(4-Chlorophenyl)-4-(pyridin-4-yl)butan-1-amine: Another positional isomer.
4-(4-Bromophenyl)-4-(pyridin-2-yl)butan-1-amine: Similar structure with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-4-(pyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C15H17ClN2 |
|---|---|
分子量 |
260.76 g/mol |
IUPAC 名称 |
4-(4-chlorophenyl)-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C15H17ClN2/c16-13-8-6-12(7-9-13)14(4-3-10-17)15-5-1-2-11-18-15/h1-2,5-9,11,14H,3-4,10,17H2 |
InChI 键 |
FPPYGONMGLZYRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C(CCCN)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)
![6-Iodo-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B13040167.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)
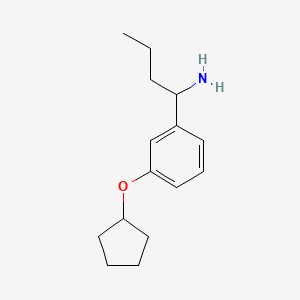
![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)

